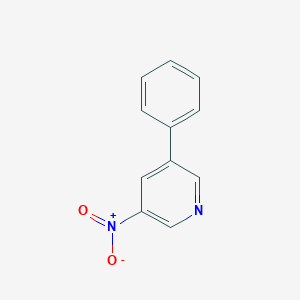

3-Nitro-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBLPKWPBMJMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376558 | |

| Record name | 3-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123792-62-1 | |

| Record name | 3-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quantum Chemical Blueprint for 3-Nitro-5-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational and experimental framework for the analysis of 3-Nitro-5-phenylpyridine. Due to the limited availability of specific published experimental and computational data for this compound, this document serves as a detailed procedural manual for researchers aiming to characterize it. The guide outlines the theoretical foundation and practical steps for performing quantum chemical calculations using Density Functional Theory (DFT), including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis. Furthermore, it presents standardized experimental protocols for the synthesis and spectroscopic characterization (FT-IR, UV-Vis) of the title compound. All quantitative data that would be generated from these procedures are presented in structured tables for clarity and comparative ease. Mandatory visualizations for the computational workflow and a representative HOMO-LUMO distribution are provided using the DOT language to guide researchers in their investigations.

Introduction

This compound (CAS No. 123792-62-1) is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a phenyl group.[1][2] The presence of the electron-withdrawing nitro group and the aromatic phenyl ring suggests potentially interesting electronic and optical properties, making it a candidate for investigation in materials science and pharmaceutical development. Quantum chemical calculations are indispensable tools for predicting the molecular structure, reactivity, and spectroscopic properties of such molecules before or in conjunction with experimental synthesis and analysis.

This guide details the necessary computational and experimental protocols to fully characterize this compound. The methodologies are based on established practices for similar nitro-substituted pyridine derivatives.[3]

Computational Methodology: A Procedural Guide

Quantum chemical calculations provide invaluable insights into the geometric, electronic, and vibrational properties of a molecule. The following protocol outlines a robust methodology for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable method for systems of this size.[3]

Software and Theoretical Level

The calculations should be performed using a standard quantum chemistry software package like Gaussian. The recommended theoretical method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of DFT with a portion of Hartree-Fock exchange, offering a good balance between computational cost and accuracy for organic molecules.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is advised to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for the nitro group and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[4][6]

Computational Workflow

The logical flow of the computational analysis is critical for obtaining accurate and comprehensive results. The process begins with building the initial molecular structure and proceeds through optimization and property calculations.

Caption: Logical workflow for quantum chemical calculations.

Key Computational Analyses

-

Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide the most stable 3D structure of the molecule.

-

Vibrational Frequency Analysis: This calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). The results are also used to predict the infrared (IR) and Raman spectra, which can be compared with experimental data.[3][6]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites, which is essential for predicting intermolecular interactions.

Presentation of Predicted Data

The results from the quantum chemical calculations should be organized into clear tables for easy interpretation and comparison with experimental data.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | C2-N1 | Data |

| C5-C6 | Data | |

| C3-N7 | Data | |

| N7-O8 | Data | |

| Bond Angles | N1-C2-C3 | Data |

| C4-C5-C6 | Data | |

| C3-N7-O8 | Data | |

| Dihedral Angles | C4-C3-C2-N1 | Data |

| C4-C5-C6-C11 | Data |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Mode Number | Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

| e.g., 1 | Data | Data | Data | NO₂ asymmetric stretch |

| e.g., 2 | Data | Data | Data | NO₂ symmetric stretch |

| e.g., 3 | Data | Data | Data | C=C aromatic stretch (Pyridine) |

| e.g., 4 | Data | Data | Data | C=C aromatic stretch (Phenyl) |

| e.g., 5 | Data | Data | Data | C-H in-plane bend |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Data |

| LUMO Energy | Data |

| HOMO-LUMO Energy Gap (ΔE) | Data |

| Ionization Potential (Vertical) | Data |

| Electron Affinity (Vertical) | Data |

| Dipole Moment (Debye) | Data |

Visualization of Electronic Structure

Visualizing the frontier molecular orbitals is key to understanding the molecule's electronic behavior. The nitro group is strongly electron-withdrawing, while the phenyl and pyridine rings are π-conjugated systems. Therefore, the HOMO is expected to be localized primarily on the phenyl and pyridine rings, while the LUMO is expected to be concentrated around the nitro group and the pyridine ring.

Caption: Representative HOMO-LUMO energy level diagram.

Experimental Protocols

Experimental validation is crucial. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol (Illustrative)

A plausible synthesis route is the Suzuki coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.

-

Reaction Setup: To an oven-dried flask, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).

-

Reaction Execution: Degas the mixture with nitrogen or argon and heat under reflux until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Record the FT-IR spectrum of the purified solid sample using a KBr pellet technique.

-

Scan in the range of 4000–400 cm⁻¹.

-

Characteristic peaks to identify include: asymmetric and symmetric NO₂ stretching (typically ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=C/C=N stretching in the aromatic rings (typically ~1600-1450 cm⁻¹).[4]

-

-

UV-Visible Spectroscopy:

-

Dissolve a small, accurately weighed sample of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of 200–800 nm using a dual-beam UV-Vis spectrophotometer.[6]

-

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic systems and potentially n → π* transitions involving the nitro group and pyridine nitrogen.

-

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical and experimental characterization of this compound. By following the detailed computational workflow, researchers can predict its structural, vibrational, and electronic properties. The outlined experimental protocols for synthesis and spectroscopic analysis provide a clear path for validating these theoretical predictions. The structured data tables and visualizations serve as templates for organizing and interpreting the findings, thereby facilitating a deeper understanding of this molecule for potential applications in drug development and materials science.

References

- 1. This compound | 123792-62-1 | Benchchem [benchchem.com]

- 2. This compound | 123792-62-1 [chemicalbook.com]

- 3. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 3-Nitro-5-phenylpyridine and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of pyridine functionalized with a nitro group represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the pyridine ring but also serves as a critical pharmacophore and a versatile synthetic handle. This technical guide provides an in-depth review of 3-Nitro-5-phenylpyridine and its analogs, focusing on their synthesis, chemical reactivity, and pharmacological applications. We present key quantitative data in structured tables, detail relevant experimental protocols, and visualize core chemical processes and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to Nitropyridines

Pyridine derivatives are foundational scaffolds in numerous natural products and pharmaceutical agents.[1] The introduction of a nitro group (NO₂) onto the pyridine ring profoundly influences the molecule's reactivity and biological profile. The nitro group is a strong electron-withdrawing moiety that deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to it.[2] This reactivity is pivotal for the synthesis of diverse analogs.

From a pharmacological standpoint, the nitro group can act as both a pharmacophore and a toxicophore.[3] Its presence can enhance interactions with biological targets, and its in-vivo reduction can generate reactive nitroso and hydroxylamine intermediates, which are often central to the compound's mechanism of action, particularly in antimicrobial and anticancer contexts.[2][4] Compounds containing the nitropyridine scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, making them a subject of intense research.[3][5][6]

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs often leverages modern cross-coupling reactions to form the crucial carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[7] For the synthesis of this compound, this typically involves reacting a halogenated 3-nitropyridine with phenylboronic acid. This method is valued for its tolerance of a wide range of functional groups and generally good yields.[9]

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki Coupling

The following is a representative protocol adapted from methodologies for synthesizing biaryl compounds via Suzuki coupling.[9]

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 85-95 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final product.

Chemical Reactivity and Further Functionalization

The this compound core is amenable to further chemical modification, allowing for the creation of diverse analog libraries. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for introducing carbon or heteroatom nucleophiles onto electron-deficient aromatic rings, substituting a hydrogen atom.[10] For 3-nitropyridine derivatives, this reaction typically occurs at positions activated by the nitro group (ortho or para). VNS provides a direct route for C-H functionalization, such as amination or alkylation.[10]

The mechanism involves the initial attack of a nucleophile to form a σ-adduct, followed by base-induced β-elimination of a leaving group from the nucleophile, which restores aromaticity.[10]

Caption: Key steps in the Vicarious Nucleophilic Substitution (VNS) mechanism.

Quantitative Data: VNS Amination Yields

The following table summarizes representative yields for the VNS amination of various 3-nitropyridine analogs, illustrating the utility of this reaction.

| Substrate (3-Nitropyridine Derivative) | Aminating Agent | Product (2-Amino-5-nitropyridine Derivative) | Yield (%) | Reference |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | 70 | [10] |

| 4-Chloro-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-chloro-5-nitropyridine | 84 | [10] |

| 4-Methyl-3-nitropyridine | Hydroxylamine | 2-Amino-4-methyl-5-nitropyridine | 73 | [10] |

| 4-Phenyl-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-4-phenyl-5-nitropyridine | 80 | [10] |

| Data adapted from studies on analogous 3-nitropyridine compounds.[10] |

Displacement of the Nitro Group

The nitro group at the C-3 position can also be displaced by strong heteroatomic nucleophiles, such as alkoxides or thiolates. This reaction provides a direct route to introduce oxygen or sulfur functionalities, leading to the formation of 3-alkoxy-5-phenylpyridines or 3-(alkylthio)-5-phenylpyridines, respectively.[10]

Biological Activity and Pharmacological Evaluation

Nitropyridine derivatives have been investigated for a range of therapeutic applications, owing to their diverse biological activities.

Antimicrobial and Anticancer Potential

Research has shown that nitropyridine compounds exhibit significant antimicrobial and cytotoxic properties.[5] The nitro group is often crucial for this activity. For example, derivatives related to 2-Bromo-5-fluoro-3-nitropyridine have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis.[5] In the context of cancer, the nitroaromatic scaffold is explored for its ability to induce apoptosis or inhibit key signaling pathways in cancer cells.[5]

Quantitative Data: Antimicrobial Activity

The following table presents an example of the antimicrobial activity reported for nitropyridine-related compounds.

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [5] |

Anti-inflammatory Activity

Certain nitro-containing heterocyclic compounds have been evaluated for their anti-inflammatory effects.[6] The mechanism often involves the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[11]

Experimental Protocol: In-vitro Anti-inflammatory Assay (Egg Albumin Denaturation)

This protocol is adapted from methods used to assess the in-vitro anti-inflammatory activity of new chemical entities.[6]

-

Preparation of Solutions: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4). Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

Assay Setup: In test tubes, add 0.2 mL of the egg albumin solution, 2.8 mL of phosphate-buffered saline, and 2 mL of varying concentrations of the test compound or standard drug. A control group contains the vehicle instead of the test compound.

-

Incubation: Incubate the mixtures in a water bath at 37 ± 2 °C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 × [(Absorbance of control - Absorbance of test) / Absorbance of control].

Caption: A general workflow for the pharmacological evaluation of new compounds.

Conclusion

This compound and its analogs are a versatile class of compounds with significant therapeutic potential. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to the core scaffold. The inherent reactivity of the nitropyridine ring, especially its susceptibility to Vicarious Nucleophilic Substitution, allows for extensive structural diversification to optimize biological activity. The recurring demonstration of antimicrobial, anticancer, and anti-inflammatory properties underscores the importance of this scaffold in drug discovery. This guide provides a foundational overview of the synthesis, reactivity, and pharmacological evaluation of these compounds, serving as a valuable resource for the continued development of novel nitropyridine-based therapeutic agents.

References

- 1. pyridine-derivatives-as-biologically-active-precursors-organics-and-selected-coordination-complexes - Ask this paper | Bohrium [bohrium.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 123792-62-1 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

Biological Activity Screening of 3-Nitro-5-phenylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its derivatives have shown a wide array of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a nitro group can significantly influence the electronic properties of the molecule, often enhancing its biological activity through various mechanisms, including redox cycling and interactions with specific cellular targets.[1] The further addition of a phenyl group at the 5-position creates a 3-Nitro-5-phenylpyridine core, offering a unique three-dimensional structure for potential interactions with biological macromolecules. This guide outlines the essential steps and theoretical background for the comprehensive biological activity screening of novel this compound derivatives.

Potential Biological Activities and Data Presentation

Based on the broader class of nitropyridine and bipyridine compounds, this compound derivatives are hypothesized to exhibit significant anticancer and antimicrobial activities. The following tables are structured to present quantitative data that would be generated during a typical screening cascade.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary area of investigation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| 3NPP-001 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| 3NPP-002 | 4'-Chloro | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |

| 3NPP-003 | 4'-Methoxy | 25.1 ± 2.5 | 35.8 ± 3.2 | 30.2 ± 2.8 |

| 3NPP-004 | 3',4'-Dichloro | 5.4 ± 0.6 | 7.9 ± 0.8 | 6.1 ± 0.7 |

| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |

Data is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives can be assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans |

| 3NPP-001 | Unsubstituted | 32 | 64 | 64 |

| 3NPP-002 | 4'-Chloro | 16 | 32 | 32 |

| 3NPP-003 | 4'-Methoxy | 64 | >128 | 128 |

| 3NPP-004 | 3',4'-Dichloro | 8 | 16 | 16 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 4 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable results.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition of microbial growth around a disk impregnated with the test compound.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivatives onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity.

Potential Signaling Pathways and Mechanisms of Action

Nitropyridine derivatives have been reported to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a library of newly synthesized this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a key therapeutic target.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is frequently observed in various cancers.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition has been explored as a therapeutic strategy in several diseases, including cancer.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental framework necessary for the systematic biological evaluation of its derivatives. While specific quantitative data for this compound class remains to be extensively published, the outlined protocols for anticancer and antimicrobial screening, in conjunction with the understanding of potentially modulated signaling pathways, offer a clear roadmap for future research and development in this area. Further investigation into the synthesis and screening of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 3-Nitro-5-phenylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details the primary transformations of the nitro group, focusing on its reduction to an amino group and its role in nucleophilic aromatic substitution reactions. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of the chemistry of this compound.

Introduction

This compound is a versatile bifunctional molecule featuring a pyridine ring, a nitro group, and a phenyl substituent. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a focal point for various chemical transformations. Understanding the reactivity of the nitro group is crucial for the strategic design and synthesis of novel pharmaceutical agents and functional materials. This guide will explore the two primary reaction pathways involving the nitro group: its reduction to the corresponding amine and its participation in nucleophilic aromatic substitution reactions.

Synthesis of this compound

The primary route for the synthesis of this compound is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a pyridine precursor with a phenyl group. A common strategy involves the coupling of 3-bromo-5-nitropyridine with phenylboronic acid.

Experimental Protocol: Suzuki Cross-Coupling

Reaction: Synthesis of this compound from 3-bromo-5-nitropyridine and phenylboronic acid.

Reagents and Materials:

-

3-bromo-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq).

-

Add a 2M aqueous solution of potassium phosphate (3.0 eq).

-

Add toluene as the solvent.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture at 90 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-bromo-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | ~90 | [1] (adapted) |

Reactivity of the Nitro Group

The nitro group in this compound exhibits diverse reactivity, primarily centered around reduction to an amine and participation in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

Reaction: Reduction of 5-bromo-3-nitropyridine to 5-bromo-3-aminopyridine.

Reagents and Materials:

-

5-bromo-3-nitropyridine

-

Palladium on activated charcoal (10% Pd/C)

-

Tetrahydroxydiboron

-

Acetonitrile

-

Water

Procedure:

-

In a reaction flask, combine 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), 10% Pd/C (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg).

-

Add acetonitrile (1 mL) and water (6 mmol, 108.0 mg).

-

Place the reaction under a nitrogen atmosphere.

-

Heat the mixture at 50 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 3:1) to yield 5-bromo-3-aminopyridine.

Quantitative Data for Analogous Reduction:

| Substrate | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-bromo-3-nitropyridine | Tetrahydroxydiboron | 10% Pd/C | Acetonitrile/Water | 50 | 24 | 96 | [1] |

dot

Caption: Workflow for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack. In the case of this compound, this can lead to two main outcomes: nucleophilic substitution of other leaving groups on the ring, or, more interestingly, the direct substitution of the nitro group itself.

The nitro group at the 3-position strongly activates the positions ortho and para to it (positions 2, 4, and 6) towards nucleophilic attack. If a suitable leaving group is present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction can readily occur.

Research on 3-R-5-nitropyridines has shown that the non-activated nitro group at the 3-position can be displaced by strong anionic nucleophiles, such as alkoxides, thiolates, and amides.[2] This reactivity is significant as it allows for the direct functionalization at the 3-position by displacing the nitro group.

References

The Phenyl-Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenyl-pyridine scaffold, a deceptively simple heterocyclic motif, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, synthetic tractability, and ability to engage in a wide range of intermolecular interactions have made it a cornerstone for the design of novel therapeutics targeting a diverse array of biological targets. This technical guide provides a comprehensive investigation into the phenyl-pyridine core, detailing its synthesis, structure-activity relationships (SAR), and applications, with a focus on providing actionable data and experimental protocols for researchers in the field.

Introduction to a Privileged Scaffold

The pyridine ring, an isostere of benzene where a CH group is replaced by a nitrogen atom, imparts significant changes to the molecule's physicochemical properties. The nitrogen atom introduces a dipole moment, acts as a hydrogen bond acceptor, and alters the aromatic system's electron distribution, making the adjacent carbons more electropositive.[1] This "phenyl-pyridyl switch" is a common strategy in medicinal chemistry to enhance a compound's binding affinity, metabolic stability, and pharmacokinetic profile.[1] The strategic placement of the nitrogen atom within the aromatic system can lead to improved interactions with biological targets and a reduction in off-target effects.[1]

Synthesis of the Phenyl-Pyridine Core

The construction of the phenyl-pyridine scaffold is primarily achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method. This palladium-catalyzed reaction efficiently forms the C-C bond between a pyridine derivative and a phenyl boronic acid or ester.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 2-phenylpyridine derivatives.

Materials:

-

2-Chloropyridine derivative (1.0 mmol)

-

Phenylboronic acid derivative (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask, add the 2-chloropyridine derivative, phenylboronic acid derivative, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine derivative.

A more classical approach for the synthesis of the parent 2-phenylpyridine involves the reaction of phenyllithium with pyridine.[2]

Workflow for Phenyl-Pyridine Synthesis and Evaluation

Structure-Activity Relationship (SAR) and Applications

The versatility of the phenyl-pyridine scaffold is evident in its application across a wide range of therapeutic areas, including oncology, inflammation, and metabolic diseases. The following sections highlight key examples and summarize the available quantitative data.

Phenyl-Pyridine as Kinase Inhibitors

The phenyl-pyridine core is a prominent feature in many kinase inhibitors, where the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase active site.

Lorlatinib: A Case Study in ALK/ROS1 Inhibition

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3] Its phenyl-pyridine scaffold is central to its high potency and ability to overcome resistance mutations. Lorlatinib effectively inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[4]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for diseases like rheumatoid arthritis.[5] Several phenyl-pyridine-based compounds have been developed as potent p38 inhibitors.

| Compound ID | Scaffold | p38α IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | Reference |

| 7g | 4-Phenyl-5-pyridyl-1,3-thiazole | 10 | 20 | [6] |

| 10b | 4-Phenyl-5-pyridyl-1,3-thiazole | 5 | 10 | [6] |

Phenyl-Pyridine as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis and appetite regulation.[7] Phenyl-pyridine derivatives have been explored as potent GPR119 agonists.

| Compound ID | Scaffold | GPR119 EC₅₀ (nM) | Reference |

| 19 | 2-(4-(methylsulfonyl)phenyl)pyridine | 75 | [8] |

| 20 | 2-(4-(methylsulfonyl)phenyl)pyridine | 25 | [8] |

Key Experimental Protocols in Detail

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (phenyl-pyridine derivative)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the recombinant kinase to the wells and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for 1-2 hours at room temperature or 30 °C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the detection signal to develop.

-

Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

-

Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

HTRF® cAMP Assay for GPR119 Agonist Activity

This protocol outlines the measurement of intracellular cyclic AMP (cAMP) levels in response to GPR119 agonism using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing GPR119

-

Cell culture medium

-

Test compound (phenyl-pyridine derivative)

-

Forskolin (positive control)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white plates

Procedure:

-

Seed the GPR119-expressing cells into 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound and forskolin in stimulation buffer.

-

Remove the cell culture medium and add the compound dilutions to the cells.

-

Incubate the plate for 30 minutes at 37 °C.

-

Lyse the cells and detect cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit protocol.[9][10]

-

Incubate for 1 hour at room temperature in the dark.

-

Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

-

Calculate the 665/620 nm ratio and determine the EC₅₀ values from the dose-response curves.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium

-

Test compound (phenyl-pyridine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.[11]

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[11]

-

Shake the plate for 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Outlook

The phenyl-pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its favorable physicochemical and pharmacological properties, combined with well-established synthetic routes, ensure its continued prominence in the development of novel therapeutics. Future directions will likely involve the exploration of novel substitution patterns, the development of more complex fused-ring systems incorporating the phenyl-pyridine motif, and its application to a broader range of biological targets. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 5. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis, with significant applications in the pharmaceutical and materials science industries.[3]

This document provides a detailed protocol for the synthesis of 3-Nitro-5-phenylpyridine, a valuable building block in medicinal chemistry, utilizing the Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-nitropyridine). This is followed by transmetalation, where the organic group from the boronic acid (phenyl group) is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond in the desired product (this compound) and regenerates the Pd(0) catalyst.[1]

Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of pyridine derivatives.[3][4]

Materials:

-

3-Bromo-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Reaction Setup and Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.[4]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Starting Materials | 3-Bromo-5-nitropyridine, Phenylboronic acid |

| Catalyst System | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 80-90 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-90% |

| Product | This compound |

| Appearance | Yellowish solid |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Visualizations

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Nitro-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for a variety of chemical transformations. The phenylpyridine scaffold is a common motif in biologically active compounds, and the nitro group can serve as a handle for further functionalization, such as reduction to an amino group, which is a key step in the synthesis of many pharmaceutical agents. This document provides a detailed protocol for the scale-up synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Reaction Scheme

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials and Methods

Materials

| Material | CAS Number | Molecular Weight ( g/mol ) | Supplier |

| 3-bromo-5-nitropyridine | 4487-59-6 | 202.99 | Commercially Available |

| Phenylboronic acid | 98-80-6 | 121.93 | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially Available |

| Toluene | 108-88-3 | 92.14 | Anhydrous |

| Ethanol | 64-17-5 | 46.07 | 200 Proof |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Brine (saturated NaCl solution) | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |

Equipment

-

Three-neck round-bottom flask (scaled appropriately)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of halopyridines.

1. Reaction Setup:

-

To a clean, dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

2. Solvent and Catalyst Addition:

-

Under a positive flow of inert gas, add the solvent mixture of toluene, ethanol, and deionized water in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approximately 10-15 mL per gram of 3-bromo-5-nitropyridine).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

3. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.

4. Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed.

6. Product Characterization:

-

The purified product should be a solid.

-

Confirm the identity and purity of the this compound by ¹H NMR, ¹³C NMR, and melting point analysis.

Data Presentation

Stoichiometry and Reagent Quantities (Example for a 10g Scale)

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) |

| 3-bromo-5-nitropyridine | 1.0 | 202.99 | 10.0 | 0.049 |

| Phenylboronic acid | 1.2 | 121.93 | 7.17 | 0.059 |

| K₂CO₃ | 2.0 | 138.21 | 13.56 | 0.098 |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | 1.70 | 0.0015 |

Characterization Data

| Analysis | Expected Result |

| Appearance | Yellow to off-white solid |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol [1] |

| Melting Point | Not available in literature, to be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 9.4-9.2 (m, 1H), 8.9-8.7 (m, 1H), 8.6-8.4 (m, 1H), 7.7-7.5 (m, 5H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 150-148, 145-143, 138-136, 135-133, 131-129, 129-127, 127-125 |

Note: The NMR chemical shifts are estimations based on the analysis of similar phenylpyridine and nitropyridine structures. Actual values should be determined experimentally.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are toxic and should be handled with care.

-

Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-Nitro-5-phenylpyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Nitro-5-phenylpyridine as a versatile building block in the discovery of novel therapeutic agents. The unique electronic and structural features of this scaffold make it a valuable starting point for the synthesis of compounds targeting a range of biological pathways implicated in cancer, neurodegenerative diseases, and metabolic disorders.

Introduction

The this compound scaffold is a key pharmacophore that combines the electron-withdrawing properties of the nitro group with the steric and interactive potential of the phenyl and pyridine rings. This arrangement allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The nitro group can also serve as a handle for further chemical transformations or as a key interacting moiety with biological targets.

Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which can be conceptually derived from a 3-phenylpyridine core, have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives [1]

| Compound | Modification on 3-Aryl Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 9p | N/A | 0.047 | N/A | N/A |

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. N/A indicates data not available in the provided source.

The pyridine motif is a well-established scaffold for the development of kinase inhibitors. While direct evidence for this compound as a kinase inhibitor is emerging, related phenyl-substituted pyridine and pyrazolopyrimidine structures have shown inhibitory activity against various kinases involved in cancer progression, such as receptor tyrosine kinases.

Neuroprotective Effects

While direct studies on this compound are limited, the broader class of nitro-aromatic compounds has been investigated for its role in neuroprotection. For instance, in models of neurotoxicity induced by 3-nitropropionic acid (3-NP), various agents have been shown to offer protection.[3] This suggests that nitropyridine derivatives could be explored for their potential to mitigate neuronal damage in neurodegenerative diseases.

Metabolic Disorders: XOR and URAT1 Inhibition

Recent studies have highlighted the potential of 3-phenyl substituted pyridine derivatives as dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1), two key targets in the management of hyperuricemia and gout.[3][4]

Table 2: Inhibitory Activity of 3-Phenyl Substituted Pyridine Derivatives against XOR and URAT1 [3]

| Compound | XOR IC₅₀ (µM) | URAT1 IC₅₀ (µM) |

| I7 | 0.037 ± 0.001 | 546.70 ± 32.60 |

| II11 | N/A | N/A |

| II15 | 0.006 ± 0.000 | 12.90 ± 2.30 |

| Febuxostat (Reference) | 0.008 ± 0.000 | N/A |

| Benzbromarone (Reference) | N/A | 27.04 ± 2.55 |

Note: IC₅₀ values represent the concentration required for 50% inhibition of the enzyme or transporter.

Synthesis Protocols

General Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki cross-coupling reaction between 3-bromo-5-nitropyridine and phenylboronic acid.

Protocol 1: Synthesis of this compound via Suzuki Coupling

-

Reaction Setup: To a dried round-bottom flask, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

-

Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: Synthetic scheme for this compound.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Assays

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 2: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol 3: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization curves of treated samples with a positive control (e.g., colchicine) and a negative control (e.g., paclitaxel) to determine the inhibitory effect.[5]

In Vitro Neuroprotection Assay

Protocol 4: Neuroprotection Assay against 3-Nitropropionic Acid (3-NP) Induced Toxicity

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Expose the cells to 3-Nitropropionic acid (3-NP) to induce neurotoxicity.

-

Assessment of Viability: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: Compare the viability of cells treated with the test compound and 3-NP to those treated with 3-NP alone to determine the neuroprotective effect.

Signaling Pathways and Workflows

Microtubule Disruption and Apoptosis Signaling Pathway

Compounds derived from this compound that inhibit tubulin polymerization trigger a cascade of events leading to apoptosis.

Caption: Pathway of tubulin inhibition to apoptosis.

Drug Discovery Workflow for this compound Derivatives

The following workflow outlines a typical drug discovery process starting from the this compound scaffold.

Caption: Drug discovery workflow.

References

- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 3-Nitro-5-phenylpyridine for Biological Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 3-Nitro-5-phenylpyridine core represents a versatile starting material for the synthesis of novel bioactive compounds. The presence of the nitro group activates the pyridine ring towards nucleophilic substitution and can be readily converted to an amino group, providing a handle for further functionalization. The phenyl substituent offers a site for modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

These application notes provide a comprehensive overview of key strategies for the derivatization of this compound and detailed protocols for the synthesis and subsequent biological evaluation of the resulting derivatives.

Derivatization Strategies

Several synthetic strategies can be employed to generate a library of this compound derivatives for biological screening. The primary approaches include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the positions ortho and para to it for nucleophilic attack. This allows for the displacement of a suitable leaving group (e.g., a halogen) or direct reaction with nucleophiles at these activated positions.

-

Reduction of the Nitro Group and Subsequent Derivatization: The nitro group can be selectively reduced to an amino group, which serves as a versatile functional handle for a variety of transformations, including acylation, sulfonylation, and diazotization followed by substitution, to introduce diverse functionalities.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be utilized to modify the phenyl ring or a halogenated pyridine core.

Experimental Protocols: Synthesis

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the general procedure for the reaction of a halo-substituted this compound with an amine.

Materials:

-

2-Chloro-3-nitro-5-phenylpyridine

-

Desired primary or secondary amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-chloro-3-nitro-5-phenylpyridine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired amino-substituted derivative.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of this compound to 3-Amino-5-phenylpyridine using iron powder in acetic acid.

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filter funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Amino-5-phenylpyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromo-substituted this compound with a boronic acid.

Materials:

-

3-Bromo-5-nitropyridine (assuming the phenyl group is introduced in a later step or is already present)

-

Phenylboronic acid (or a substituted derivative)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle with oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add 3-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with stirring under the inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Biological Evaluation Protocols

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]

Materials:

-